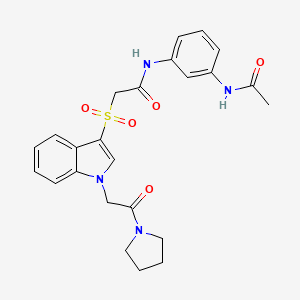

N-(3-acetamidophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S/c1-17(29)25-18-7-6-8-19(13-18)26-23(30)16-34(32,33)22-14-28(21-10-3-2-9-20(21)22)15-24(31)27-11-4-5-12-27/h2-3,6-10,13-14H,4-5,11-12,15-16H2,1H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRWYCRRCOGDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, identified by its CAS number 877659-03-5, is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 450.6 g/mol. The compound features an indole moiety linked to a sulfonamide group, which is often associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N4O3S |

| Molecular Weight | 450.6 g/mol |

| CAS Number | 877659-03-5 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives of indole and sulfonamide have shown significant cytotoxic activity against various cancer cell lines. In particular, the presence of the indole structure is known to enhance apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 .

A comparative analysis indicated that compounds with similar structures exhibited IC50 values ranging from 1.61 μg/mL to 1.98 μg/mL against specific cancer cell lines . These findings suggest that this compound may exhibit comparable or enhanced anticancer activity.

The proposed mechanism of action for this compound involves several pathways:

- Inhibition of Cell Proliferation : The compound may inhibit cell cycle progression in cancer cells, leading to reduced proliferation.

- Induction of Apoptosis : By modulating apoptotic pathways, it can promote programmed cell death in malignant cells.

- Targeting Specific Proteins : The interaction with proteins involved in survival signaling pathways (e.g., Bcl-xL and survivin) has been noted in related compounds .

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Study on Indole Derivatives : A study demonstrated that indole-based sulfonamides exhibited potent inhibitory effects on tumor growth in xenograft models, suggesting their potential as therapeutic agents against cancer .

- Molecular Docking Studies : Computational studies using molecular docking simulations indicated favorable interactions between the compound and target proteins involved in cancer signaling pathways, reinforcing its potential efficacy as an anticancer agent .

Scientific Research Applications

Antimicrobial Effects

Research indicates that derivatives of compounds similar to N-(3-acetamidophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibit significant antibacterial properties. For instance, studies have shown that certain indole-based compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

The sulfonamide and indole groups present in the compound suggest potential anticancer activity. Analogues have been tested against various cancer cell lines, revealing promising cytotoxic effects. For example, compounds with similar structures have demonstrated selectivity against human glioblastoma and melanoma cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Neurological Applications

Compounds containing pyrrolidine rings have been explored for their neuroprotective properties. Research on related compounds indicates that they may be effective in treating neurological disorders by modulating neurotransmitter systems and exhibiting anticonvulsant activity . This suggests that this compound could have applications in epilepsy treatment and other CNS disorders.

Antibacterial Activity Study

In a study published in MDPI, researchers synthesized several indole derivatives and tested them against common bacterial strains. The results showed that specific modifications to the indole structure enhanced antibacterial potency, suggesting a structure–activity relationship that could be applied to this compound .

Anticancer Research

A recent investigation into thiazole derivatives highlighted their anticancer properties when combined with indole structures. The findings indicated that compounds with similar frameworks could effectively induce apoptosis in cancer cells, supporting the potential use of this compound as a lead compound for further development .

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

- Target Compound : Features a sulfonyl-acetamide group at the indole 3-position and a pyrrolidin-1-yl-ethyl ketone at the 1-position.

- S-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (–4): Lacks the sulfonyl group but includes a phenylethyl substituent on the acetamide. The molecular weight (278.34 g/mol) is lower than the target compound (estimated ~469.5 g/mol), suggesting differences in solubility and bioavailability .

- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide (): Incorporates a fluorine atom and a biphenyl group, which may enhance lipophilicity and receptor binding compared to the pyrrolidin-1-yl group in the target compound .

Hydrogen Bonding and Crystallinity

- The crystal structure of S-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (orthorhombic, P2$1$2$1$2$_1$) reveals intramolecular hydrogen bonds between the indole NH and carbonyl oxygen, stabilizing the conformation .

Heterocyclic Acetamide Derivatives

Pyrimidine and Oxadiazole Analogues

- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide (): Contains a benzofuranone core instead of indole. Benzofuran derivatives often exhibit antioxidant and anti-inflammatory activity, but the indole scaffold in the target compound may offer better CNS permeability .

- N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (): Replace the sulfonyl group with a sulfanyl-oxadiazole system. Sulfonyl groups generally improve metabolic stability compared to sulfanyl groups, which are more prone to oxidation .

Reaction Conditions and Yields

- describes cyanoacetamide derivatives synthesized using ethanol and piperidine at 0–5°C. Similar low-temperature conditions may apply to the target compound’s synthesis, though its pyrrolidin-1-yl-ethyl ketone group likely requires additional steps, such as nucleophilic substitution or ketone formation .

- In contrast, phthalide derivatives () are synthesized via cyclization reactions under milder conditions, highlighting the diversity of approaches for heterocyclic acetamides .

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.